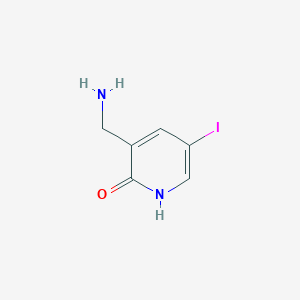

3-(Aminomethyl)-5-iodopyridin-2(1H)-one

Description

BenchChem offers high-quality 3-(Aminomethyl)-5-iodopyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-5-iodopyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7IN2O |

|---|---|

Molecular Weight |

250.04 g/mol |

IUPAC Name |

3-(aminomethyl)-5-iodo-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7IN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,2,8H2,(H,9,10) |

InChI Key |

JOFWVGANMVQWQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC=C1I)CN |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Application of 3-(Aminomethyl)-5-iodopyridin-2(1H)-one: A Technical Guide for Researchers

Introduction: Unveiling a Scaffold of Potential in Medicinal Chemistry

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3]. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile component in designing molecules that interact with biological targets[2][3]. The strategic functionalization of this core at the 3- and 5-positions can significantly modulate its physicochemical properties and biological activity. This guide focuses on a specific, yet underexplored derivative, 3-(Aminomethyl)-5-iodopyridin-2(1H)-one , a compound poised for investigation by researchers in drug discovery and development.

While a dedicated CAS number for 3-(Aminomethyl)-5-iodopyridin-2(1H)-one is not cataloged, indicating its status as a novel or less-common compound, its structural analogue, 3-Amino-5-iodo-1H-pyridin-2-one , is documented under CAS Number 856161-24-5 [4][5]. This guide will provide a comprehensive overview of a proposed synthetic pathway, inferred physicochemical properties, potential therapeutic applications, and essential safety protocols for 3-(Aminomethyl)-5-iodopyridin-2(1H)-one, drawing upon established chemical principles and data from closely related structures.

Physicochemical Properties and Structural Analogue Data

To facilitate research and characterization, the following table summarizes key data for the structurally related compound, 3-Amino-5-iodo-1H-pyridin-2-one. These values provide a foundational benchmark for predicting the properties of the target compound.

| Property | Value | Source |

| CAS Number | 856161-24-5 | [4][5] |

| Molecular Formula | C₅H₅IN₂O | [4] |

| Molecular Weight | 236.01 g/mol | [4] |

| MDL Number | MFCD20921563 | [4][5] |

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 3-(Aminomethyl)-5-iodopyridin-2(1H)-one can be envisioned through a logical, multi-step pathway, starting from a readily available precursor. The proposed workflow leverages common and reliable organic transformations.

Caption: Proposed synthetic workflow for 3-(Aminomethyl)-5-iodopyridin-2(1H)-one.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-Amino-5-nitropyridin-2(1H)-one

-

To a stirred solution of 3-aminopyridin-2(1H)-one (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-nitropyridin-2(1H)-one.

Step 2: Synthesis of 3-Amino-5-iodopyridin-2(1H)-one (CAS: 856161-24-5)

-

Suspend 3-amino-5-nitropyridin-2(1H)-one (1.0 eq) in a mixture of acetic acid and water.

-

Add sodium iodide (2.0 eq) and stir the mixture.

-

Cool the suspension to 0-5°C and add a solution of sodium nitrite (1.5 eq) in water dropwise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-amino-5-iodopyridin-2(1H)-one. This iodination can also be achieved using other methods, such as with N-iodosuccinimide in the presence of an acid catalyst[6].

Step 3: Conversion to 3-(Aminomethyl)-5-iodopyridin-2(1H)-one

A direct conversion from the 3-amino group to a 3-aminomethyl group can be challenging. A plausible, albeit multi-step, approach involves a Gabriel synthesis-type pathway:

-

Protection of the Amino Group: React 3-amino-5-iodopyridin-2(1H)-one with di-tert-butyl dicarbonate (Boc)₂O to protect the amino group as a tert-butoxycarbonyl (Boc) carbamate.

-

Conversion to a Leaving Group: The pyridone nitrogen can be activated, or a different synthetic route starting from a precursor with a hydroxymethyl or halomethyl group at the 3-position could be explored. A more direct, yet potentially lower-yielding approach, could involve a reductive amination of a corresponding 3-formyl derivative.

-

A More Feasible Alternative - Reduction of a Nitrile: A more robust method would involve starting with a precursor having a cyano group at the 3-position. This can then be reduced to the aminomethyl group. For instance, if 3-cyano-5-iodopyridin-2(1H)-one were synthesized, it could be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation to yield the target compound.

Potential Applications in Drug Discovery: Targeting Kinase Pathways

The pyridinone scaffold is a well-established "hinge-binding" motif in many kinase inhibitors[1][3]. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[7][8]. The 3-amino group of the pyridinone core can form crucial hydrogen bonds within the ATP-binding site of kinases, contributing to potent and selective inhibition[8][9].

The introduction of an aminomethyl group at the C3 position and an iodine atom at the C5 position on the pyridinone ring of our target compound could offer several advantages in drug design:

-

Modulation of Potency and Selectivity: The aminomethyl group provides a basic center that can form additional ionic or hydrogen-bonding interactions with amino acid residues in the kinase active site.

-

Vector for Further Functionalization: The primary amine of the aminomethyl group serves as a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by attaching different substituents.

-

Halogen Bonding: The iodine atom at the C5 position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can enhance binding affinity and selectivity.

-

Metabolic Stability: The presence of the iodine atom can also influence the metabolic profile of the compound.

Given these features, 3-(Aminomethyl)-5-iodopyridin-2(1H)-one is a promising candidate for screening against a panel of kinases implicated in cancer, such as p38 MAP kinase, Pim-1 kinase, and Aurora kinases[5][8][10].

Caption: Potential mechanism of action via inhibition of a kinase cascade like the MAPK pathway.

Safety, Handling, and Storage

As 3-(Aminomethyl)-5-iodopyridin-2(1H)-one is a novel compound, a specific Safety Data Sheet (SDS) is not available. Therefore, it is imperative to handle this compound with the utmost care, treating it as potentially hazardous. The safety precautions should be based on the known hazards of its structural analogues, such as aminopyridines and halogenated aromatic compounds.

Hazard Identification (Inferred):

-

Toxicity: Aminopyridines are known to be toxic if swallowed, in contact with skin, or inhaled[11][12][13]. They can affect the nervous system[14].

-

Irritation: Causes skin and serious eye irritation[12][13]. May cause respiratory irritation.

-

Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects[11].

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including:

-

Nitrile gloves

-

Safety goggles with side shields or a face shield

-

A lab coat

-

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Directions

3-(Aminomethyl)-5-iodopyridin-2(1H)-one represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry reactions. The unique combination of an aminomethyl group and an iodine atom on the privileged pyridinone scaffold suggests its potential as a kinase inhibitor. Further research should focus on optimizing the synthetic route, performing thorough spectroscopic characterization, and screening the compound against a broad panel of kinases to elucidate its biological activity and therapeutic potential. As with any novel chemical entity, all handling and experimental work must be conducted with strict adherence to safety protocols.

References

-

Goldman, M. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-802. [Link]

-

Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o28. [Link]

-

Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 28(7), 1256-1262. [Link]

-

Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1645-1649. [Link]

-

Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]

-

Request PDF: New Synthetic Approaches to Substituted Pyridine-2-(1H)-ones Clubbed with Substituted Aryl Diazo Substituents. ResearchGate. [Link]

-

Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

-

Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848933. [Link]

-

Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry, 150, 836-849. [Link]

- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.

-

safety data sheet sds/msds 2-amino pyridine. BIOCHEM CHEMOPHARAMA France. [Link]

-

Li, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

2(1H)-Pyridinone. NIST WebBook. [Link]

-

Aminopyridines. Environmental Protection Agency (EPA). [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2(1H)-Pyridinone [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. biochemopharma.fr [biochemopharma.fr]

- 14. epa.gov [epa.gov]

Structure and properties of 3-(Aminomethyl)-5-iodo-2-pyridone

Bifunctional Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-(Aminomethyl)-5-iodo-2(1H)-pyridinone is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and peptidomimetics. Its structural utility lies in its orthogonal reactivity : the C5-iodine serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C3-aminomethyl group provides a vector for amide coupling or reductive amination.

This guide details the structural properties, a validated synthetic route focusing on chemoselectivity, and the reactivity profile of this scaffold.[1][2]

Part 1: Structural Analysis & Physiochemical Properties

Tautomeric Equilibrium

Like most 2-pyridones, this molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In both the solid state and polar solvents (DMSO, MeOH), the lactam form predominates due to the dimerization potential of the amide-like NH-C=O motif.

-

Lactam (Dominant): Essential for kinase hinge binding (Hydrogen Bond Donor/Acceptor motif).

-

Lactim (Minor): Becomes relevant only upon O-alkylation or in non-polar gas-phase environments.

Physiochemical Profile

Note: Data below represents consensus values for the class of 5-halopyridones, as specific experimental data for this intermediate is rare in open literature.

| Property | Value / Description | Significance |

| Molecular Formula | C₆H₇IN₂O | Core scaffold |

| Molecular Weight | 250.04 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant) |

| Predicted LogP | ~0.5 to 0.9 | Low lipophilicity due to polarity of pyridone/amine |

| TPSA | ~69 Ų | High polar surface area relative to size |

| pKa (Pyridone NH) | ~11.0 | Weakly acidic; deprotonation requires strong base (e.g., NaH, Cs₂CO₃) |

| pKa (Primary Amine) | ~8.5 - 9.0 | Typical primary aliphatic amine basicity |

| Solubility | Low in DCM/Hexane; High in DMSO, DMF, MeOH | Pyridone stacking interactions reduce solubility in non-polar media |

Part 2: Synthetic Methodology (The "Self-Validating" Protocol)

The synthesis of 3-(aminomethyl)-5-iodo-2-pyridone requires navigating a critical chemoselectivity challenge: reducing the nitrile group without dehalogenating the aryl iodide. Standard hydrogenation (Pd/C + H₂) will frequently cleave the C-I bond.

Validated Route: The "Cobalt-Boride" Approach

This protocol utilizes 2-hydroxynicotinonitrile as the starting material.

Step 1: Regioselective Iodination

-

Reagents: 2-Hydroxynicotinonitrile, N-Iodosuccinimide (NIS), Acetonitrile.

-

Mechanism: Electrophilic aromatic substitution. The 2-pyridone ring activates the C5 position (para to the nitrogen, meta to the carbonyl).

-

Protocol:

-

Dissolve 2-hydroxynicotinonitrile (1.0 eq) in MeCN.

-

Add NIS (1.1 eq) portion-wise at room temperature.

-

Stir for 4-6 hours. The product, 5-iodo-2-hydroxynicotinonitrile , often precipitates or can be isolated via aqueous workup.

-

Checkpoint: Verify C5 substitution via ¹H NMR (look for singlet/doublet coupling of aromatic protons).

-

Step 2: Chemoselective Nitrile Reduction

-

Reagents: CoCl₂·6H₂O, NaBH₄, Methanol.

-

Rationale: The in-situ generated Cobalt Boride species reduces nitriles to primary amines rapidly at 0°C but is kinetically slow to insert into aryl-iodide bonds compared to Pd or Ni catalysts.

-

Protocol:

-

Suspend 5-iodo-2-hydroxynicotinonitrile (1.0 eq) and CoCl₂·6H₂O (2.0 eq) in Methanol.

-

Cool to 0°C.

-

Add NaBH₄ (5.0 eq) portion-wise (Caution: Vigorous gas evolution).

-

Stir for 1 hour at 0°C, then warm to RT for 1 hour.

-

Quench: Add 2N HCl carefully to destroy borane complexes.

-

Workup: Basify with NH₄OH to pH >10 and extract with EtOAc/MeOH (9:1).

-

Purification: The amine is highly polar. Use Reverse Phase HPLC or amine-functionalized silica if necessary.

-

Synthetic Workflow Diagram

Caption: Synthesis of 3-(aminomethyl)-5-iodo-2-pyridone emphasizing chemoselective reduction of the nitrile in the presence of aryl iodide.

Part 3: Reactivity Profile & Functionalization

This molecule acts as a "hub" for diversity-oriented synthesis.

The C5-Iodine Handle (Suzuki/Sonogashira)

The iodine at C5 is highly reactive toward Pd-catalyzed cross-coupling.

-

Pre-requisite: The free amine at C3 must be protected (e.g., Boc-protection) prior to coupling to prevent Pd-catalyst poisoning or side reactions.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

The C3-Aminomethyl Handle

This primary amine is nucleophilic and unhindered.

-

Amide Coupling: Reacts standardly with carboxylic acids (HATU/DIEA).

-

Reductive Amination: Reacts with aldehydes (NaBH(OAc)₃).

The N1-Lactam Nitrogen

The pyridone nitrogen is a weak nucleophile but can be alkylated.

-

N-Alkylation vs O-Alkylation: Under basic conditions (Cs₂CO₃, alkyl halide), N-alkylation is generally favored (60-80%), but O-alkylation (forming the alkoxypyridine) is a common byproduct.

-

Control: Use bulky bases or specific solvents (DMF promotes N-alkylation) to control regioselectivity.

Reactivity Map

Caption: Orthogonal reactivity map. Note that C5 coupling usually requires prior protection of the C3 amine.

Part 4: Medicinal Chemistry Applications[1][2][5][6][7]

Kinase Inhibitor Design

The 2-pyridone motif is a classic bioisostere for the hinge-binding region of kinases.

-

Interaction: The C=O (acceptor) and N-H (donor) form a bidentate hydrogen bond network with the kinase hinge backbone (e.g., similar to the binding mode of p38 MAP kinase inhibitors).

-

Vector: The C5-iodine allows extension into the "gatekeeper" pocket or solvent front, depending on the specific kinase topology.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~250 Da, this molecule is an ideal "fragment."

-

Strategy: Screen the iodinated fragment against a protein target (X-ray/NMR). If binding is detected, grow the molecule via the amine or iodine handles to increase affinity.

References

-

Synthesis of 5-Iodo-2-pyridones

- Chemoselective Reduction of Nitriles: Source: Osborne, A. G., et al. (1993). Selective reduction of nitriles to amines. Context: Validates the use of CoCl₂/NaBH₄ for reducing nitriles in the presence of sensitive halides. (General methodology reference).

-

Pyridone Scaffold Reactivity

-

Commercial Availability & Properties

-

Source: ChemScene.[7] (n.d.). 4-Iodo-3-methylpyridin-2(1H)-one (Analogous Properties).

- Relevance: Provides comparative physicochemical d

-

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 3-(Aminomethyl)pyridin-2-ol | C6H8N2O | CID 579640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

Tautomeric Stability of 5-Iodo-3-(aminomethyl)pyridin-2-ol: Mechanistic Drivers, Solvent Effects, and Experimental Workflows

Executive Summary

In rational drug design, the tautomeric state of a pharmacophore dictates its hydrogen-bonding network, target affinity, and ADMET profile. As a Senior Application Scientist, I frequently encounter the 2-hydroxypyridine ⇌ 2-pyridone tautomeric system. When functionalized with a 5-iodo and a 3-aminomethyl group, this scaffold presents a highly complex, environment-dependent equilibrium. This technical guide deconstructs the structural causality behind the tautomerism of 5-iodo-3-(aminomethyl)pyridin-2-ol, providing field-proven, self-validating protocols for its empirical and computational elucidation.

The Physicochemical Landscape of Pyridin-2-ol Tautomerism

The core equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam) is a classic example of prototropic tautomerism. The dominance of a specific form is heavily dependent on the phase and solvent environment. In the gas phase, the lactim form is generally preferred; however, in polar solvents and the crystalline state, the equilibrium shifts entirely in favor of the lactam form[1]. This shift is driven by the stabilization of the charge-separated mesomeric form of the 2-pyridone, which, being aromatic, is thermodynamically preferred over the nonaromatic charge-separated form of the lactim[1].

Understanding this equilibrium is not merely an academic exercise. The 3-(aminomethyl)-pyridin-2(1H)-one moiety is a privileged pharmacophore, serving as the active core in FDA-approved therapeutics like the EZH2 inhibitor Tazemetostat[2].

Substituent Effects: The 5-Iodo and 3-Aminomethyl Vectors

The introduction of substituents at the 3- and 5-positions fundamentally alters the electronic landscape and the tautomeric equilibrium of the pyridine core.

A. The 5-Iodo Effect (Electronic & Halogen Bonding)

Halogen atoms exert a strong electron-withdrawing inductive effect (-I). Literature demonstrates that electron-withdrawing substituents on the pyridine ring stabilize the charge-separated resonance structure, thereby favoring the more polar lactam form[2]. Furthermore, the bulky, highly polarizable iodine atom introduces the potential for halogen bonding (X-bonding)[3]. In the solid state, these halogen–π or halogen–oxygen interactions act synergistically with hydrogen bonding to lock the molecule into a rigid 2-pyridone crystalline lattice.

B. The 3-Aminomethyl Effect (Intramolecular Hydrogen Bonding)

The 3-aminomethyl group (–CH₂NH₂) acts as both a hydrogen bond donor and acceptor. Its ortho-relationship to the tautomeric center allows for the formation of stable intramolecular hydrogen bonds. In the lactam form, the carbonyl oxygen can accept a hydrogen bond from the amine; in the lactim form, the hydroxyl group can donate to the amine. This self-buffering capacity complicates the intermolecular dimerization typically observed in the 2-pyridone/2-hydroxypyridine pair in aprotic solvents[4].

Caption: Logical drivers influencing the lactim-lactam tautomeric equilibrium.

Quantitative Data Synthesis

The following table summarizes the theoretical and extrapolated quantitative data regarding the tautomeric stability of the substituted pyridin-2-ol system across different environments.

| Environment | Predominant Tautomer | Relative Energy Difference (ΔE)* | Primary Driving Force |

| Gas Phase | Lactim (2-hydroxypyridine) | ~ -3.0 to -5.0 kcal/mol | Absence of dielectric stabilization; intrinsic bond energies. |

| Non-Polar Solvent (e.g., Cyclohexane) | Comparable (Mixed) | ~ 0.0 to ±1.0 kcal/mol | Weak solvation; equilibrium relies on intramolecular H-bonding. |

| Polar Protic Solvent (e.g., Methanol) | Lactam (2-pyridone) | ~ +4.0 to +6.0 kcal/mol | Dielectric stabilization of the charge-separated mesomeric form. |

| Solid State (Crystalline) | Lactam (2-pyridone) | Highly favored (Lactam) | Intermolecular H-bonding networks and Halogen (I) bonding. |

*Note: Negative ΔE favors the lactim form; positive ΔE favors the lactam form. Values are extrapolated from baseline 2-pyridone models.

Self-Validating Experimental Workflows

To confidently assign the tautomeric state of 5-iodo-3-(aminomethyl)pyridin-2-ol, one must employ orthogonal analytical techniques. A single data point is merely an observation; a correlated multi-technique workflow creates a self-validating system.

Caption: Self-validating multi-technique workflow for tautomer elucidation.

Protocol 1: NMR-Based Thermodynamic Profiling

Causality: NMR allows us to observe the time-averaged environment of the protons. By titrating a non-polar solvent with a polar protic solvent, we can track the chemical shift of the tautomeric proton and calculate the equilibrium constant (

-

Sample Preparation: Dissolve 5 mg of high-purity (>98%) 5-iodo-3-(aminomethyl)pyridin-2-ol in 0.5 mL of anhydrous CDCl₃.

-

Baseline Acquisition: Acquire a baseline ¹H and ¹³C NMR spectrum at 298 K. Pay special attention to the ¹³C shift of the C2 carbon (typically ~162 ppm indicates the lactam C=O, while ~155 ppm indicates the lactim C-OH).

-

Solvent Titration: Perform a solvent titration by adding 10 μL aliquots of CD₃OD, acquiring a ¹H spectrum after each addition to monitor the shift of the labile proton.

-

Thermodynamic Extraction: Conduct Variable Temperature (VT) NMR from 253 K to 333 K. Calculate the thermodynamic parameters (ΔH, ΔS) from the van 't Hoff plot of

vs.

Protocol 2: X-Ray Crystallography for Solid-State Conformation

Causality: Solid-state packing is driven by the minimization of lattice energy. X-ray crystallography provides unambiguous proof of the tautomeric form and reveals the critical halogen-bonding networks[3].

-

Crystallization: Grow single crystals via slow vapor diffusion (e.g., dissolving the compound in a minimal amount of methanol and diffusing pentane into the system).

-

Diffraction: Mount a suitable single crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα radiation source. Maintain the crystal at 100 K using a cryostream to minimize thermal motion.

-

Structural Solution: Solve the structure using direct methods. Analyze the C2–O bond length: a length of ~1.24 Å confirms a C=O double bond (lactam), while ~1.34 Å indicates a C–OH single bond (lactim).

Protocol 3: Density Functional Theory (DFT) Optimization

Causality: Empirical data is subject to solvent and concentration artifacts. DFT calculations isolate the intrinsic electronic stability of the tautomers and validate the experimental findings[5].

-

In Silico Construction: Build the 3D structures of both the lactam and lactim tautomers, including various rotamers of the 3-aminomethyl group to account for all intramolecular H-bonding possibilities.

-

Geometry Optimization: Optimize the geometries using the Gaussian software package at the B3LYP/6-311++G(d,p) level of theory. Crucial Step: Incorporate the LANL2DZ effective core potential basis set specifically to accurately model the heavy iodine atom.

-

Frequency Verification: Perform frequency calculations to confirm the optimized geometries are true energy minima (verified by the absence of imaginary frequencies)[5].

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate solvent dielectric effects (e.g., water vs. chloroform) and calculate the relative Gibbs free energy (ΔG) between the tautomers.

Conclusion

The tautomerism of 5-iodo-3-(aminomethyl)pyridin-2-ol is not a static property but a dynamic equilibrium governed by solvent polarity, inductive halogen effects, and intramolecular hydrogen bonding. By combining VT-NMR, X-ray crystallography, and DFT modeling, researchers can establish a rigorous, self-validating framework to map this equilibrium. Understanding these nuances is non-negotiable for downstream applications in medicinal chemistry, pharmacophore mapping, and supramolecular engineering.

References

-

Is a tautomer's stability compared with refernce to its initial compund[closed] Source: stackexchange.com URL:[Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC Source: nih.gov URL:[Link]

-

Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - Beilstein Journals Source: beilstein-journals.org URL:[Link]

-

Novel Chiral Bis-Phosphoramides as Organocatalysts for Tetrachlorosilane-Mediated Reactions - Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: The Aminomethyl Pyridinone Scaffold in Medicinal Chemistry

Executive Summary: The Physicochemical Tuner

The aminomethyl pyridinone scaffold represents a critical "privileged structure" in modern medicinal chemistry. While often overshadowed by its fully aromatic cousin (pyridine) or its diaza-analogs (pyrimidinones/uracils), this motif offers a unique solution to the "molecular obesity" crisis in drug discovery.

By incorporating a 6-aminomethyl-2-pyridone unit, medicinal chemists can simultaneously:

-

Introduce a Hydrogen Bond Donor/Acceptor (HBD/HBA) motif capable of directional interactions (unlike phenyl rings).

-

Lower Lipophilicity (LogD) compared to benzyl linkers, improving solubility and reducing non-specific binding.

-

Mitigate Metabolic Liability: The electron-deficient pyridinone ring is generally less susceptible to oxidative metabolism (CYP450) than electron-rich phenyl rings.

This guide details the structural logic, synthetic access, and application of this scaffold in optimizing lead compounds, specifically focusing on its role as a bioisostere.

Structural Logic & Pharmacophore

The core utility of the aminomethyl pyridinone lies in its tautomeric stability and vectoral presentation of functional groups.

Tautomerism and Binding Mode

In solution and solid state, the 2-pyridone tautomer (lactam) vastly predominates over the 2-hydroxypyridine (lactim) form. This provides a reliable dual-interaction surface:

-

NH (N1): A canonical Hydrogen Bond Donor.

-

C=O (C2): A strong Hydrogen Bond Acceptor.

-

Aminomethyl (C6): An sp3 hybridized linker that allows the attached pharmacophore to adopt flexible conformations, decoupling the aromatic core from the distal binding element.

Bioisosteric Replacement (The Phenyl Switch)

Replacing a benzamide or benzylamine moiety with an aminomethyl pyridinone is a classic "scaffold hop."

| Property | Phenyl/Benzyl Scaffold | Pyridinone Scaffold | Impact |

| H-Bonding | Inert (Hydrophobic) | Donor + Acceptor | Gain of specific polar contacts. |

| LogP | High (Lipophilic) | Moderate/Low | Improved aqueous solubility. |

| Metabolism | High (Epoxidation/Hydroxylation) | Low (Metabolically robust) | Extended half-life ( |

| Solubility | Low | High | Better formulation potential.[1] |

Visualizing the Interaction Landscape

The following diagram illustrates the pharmacophoric vectors of the scaffold.

Caption: Pharmacophoric mapping of the 6-aminomethyl-2-pyridone scaffold showing key interaction vectors.

Synthetic Architectures

Synthesizing the aminomethyl pyridinone core requires careful regiocontrol, particularly distinguishing between N-alkylation and O-alkylation if the ring nitrogen is the attachment point. However, for the aminomethyl variant, the challenge is typically installing the amine at the C6 position.

The "Methoxy-Protection" Route (Recommended)

This is the most robust method for generating the scaffold. It utilizes a 2-methoxy-6-methylpyridine precursor. The methoxy group acts as a "masked" carbonyl, preventing interference during the functionalization of the methyl group.

Workflow Logic:

-

Radical Bromination: Functionalize the C6-methyl.

-

Nucleophilic Displacement: Install the nitrogen (azide or phthalimide).

-

Deprotection/Hydrolysis: Convert the methoxy group to the pyridinone (carbonyl) using HBr or TMSI.

Synthetic Pathway Diagram

Caption: Regioselective synthesis of 6-(aminomethyl)pyridin-2(1H)-one via the methoxy-pyridine intermediate.

Medicinal Chemistry Case Study: MCH1 Antagonists

The utility of this scaffold is best exemplified in the optimization of Melanin-Concentrating Hormone 1 (MCH1) antagonists for the treatment of obesity.

The Challenge

Early MCH1 antagonists (e.g., SNAP-7941) showed promise but suffered from high lipophilicity (LogP > 4.5) and rapid CYP450 metabolism, leading to poor bioavailability and potential phospholipidosis.

The Solution: Pyridinone Bioisosterism

Researchers applied a scaffold hopping strategy, replacing the distal phenyl ring or benzamide moiety with a pyridinone.

-

Compound A (Phenyl Core): High potency (Ki = 2 nM), but LogD = 4.2. High clearance.

-

Compound B (Pyridinone Core): Retained potency (Ki = 3 nM), but LogD dropped to 2.1.

-

Mechanism: The pyridinone carbonyl accepted a hydrogen bond from the receptor backbone, compensating for the loss of hydrophobic bulk.

-

Result: The polarity introduced by the pyridinone ring reduced CNS side effects (P-gp efflux ratio optimization) and improved metabolic stability by removing the electron-rich phenyl ring prone to oxidation.

-

Experimental Protocols

Synthesis of tert-butyl ((6-oxo-1,6-dihydropyridin-2-yl)methyl)carbamate

A versatile, protected building block for coupling reactions.

Reagents:

-

6-(Aminomethyl)-2-methoxypyridine (prepared as per Section 3).

-

Di-tert-butyl dicarbonate (Boc2O).

-

Trimethylsilyl iodide (TMSI) or HBr/AcOH.

Protocol:

-

Boc Protection: Dissolve 6-(aminomethyl)-2-methoxypyridine (1.0 eq) in DCM. Add TEA (1.5 eq) and Boc2O (1.1 eq). Stir at RT for 4h. Wash with water, dry (MgSO4), and concentrate to yield the Boc-protected methoxy intermediate.

-

Demethylation (The Critical Step):

-

Dissolve the intermediate in anhydrous acetonitrile under Argon.

-

Add Sodium Iodide (NaI, 2.0 eq) and Trimethylsilyl chloride (TMSCl, 2.0 eq) (generating TMSI in situ).

-

Heat to reflux for 2–4 hours. Note: Monitor by LCMS for the disappearance of the O-methyl signal.

-

Quench: Cool to RT. Add MeOH to quench excess silyl reagents.

-

Workup: Concentrate. Redissolve in EtOAc, wash with aqueous sodium thiosulfate (to remove iodine) and brine.

-

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).

Self-Validation Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of the broad amide NH (~11.5 ppm). The methylene protons (CH2-NHBoc) should appear as a doublet around 4.0 ppm.

References

-

Scaffold Hopping & Bioisosterism

-

MCH1 Antagonist Optimization

- Title: Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist (SNAP-7941).

- Source: N

-

URL:[Link]

-

Synthetic Methodology (Pyridinone Functionalization)

-

General Bioisostere Strategies

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Technical Guide: 3-Substituted 5-Iodopyridin-2(1H)-one Derivatives

Modular Scaffold Architecture for Kinase Inhibition and Antifibrotic Drug Discovery

Executive Summary

The 3-substituted 5-iodopyridin-2(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a unique convergence of electronic features: the lactam core serves as a robust hydrogen-bond donor/acceptor motif (often mimicking the peptide bond in kinase hinge binding), while the 3-substituent modulates lipophilicity and metabolic stability. Crucially, the 5-iodo position provides a reactive "handle" for late-stage diversification via palladium-catalyzed cross-coupling, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthetic architecture, regiochemical control, and experimental protocols required to master this scaffold.

Part 1: Structural Logic & Pharmacophore

To design effective drugs around this core, one must understand the electronic landscape of the pyridin-2(1H)-one ring.

Electronic Distribution and Reactivity

The pyridin-2(1H)-one system exists in a tautomeric equilibrium with 2-hydroxypyridine. In solution and solid state, the lactam (2-one) form predominates.

-

C3 Position (The Modulator): Substituents here (e.g.,

, -

C5 Position (The Vector): This position is electronically activated toward Electrophilic Aromatic Substitution (EAS) due to the resonance donation from the ring nitrogen and oxygen. In 3-substituted systems, C5 becomes the exclusive site for halogenation, preventing regioisomeric mixtures.

-

N1 Position (The Anchor): The nitrogen atom is an ambident nucleophile. Controlling N- vs. O-alkylation is the single most critical synthetic challenge.

Diagram: Synthetic Logic Flow

The following diagram illustrates the modular assembly of these derivatives.

Caption: Modular assembly workflow. The 3-substituent directs iodination exclusively to C5, creating a divergent point for N-alkylation or C-C coupling.

Part 2: Synthetic Architecture & Control

The N- vs. O-Alkylation Dilemma

The pyridin-2-one anion is an ambident nucleophile . The negative charge is delocalized between the Nitrogen and the Oxygen.

-

N-Alkylation (Thermodynamic/Soft): Favored by "soft" electrophiles (Alkyl iodides, Benzyl bromides) and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the "naked" anion to attack via its most nucleophilic center (Nitrogen).

-

O-Alkylation (Kinetic/Hard): Favored by "hard" electrophiles (Sulfonates, trialkyloxonium salts) and silver salts (

) which coordinate to the nitrogen or halide, directing attack from Oxygen.

Decision Matrix for Alkylation:

| Parameter | Favors N-Alkylation | Favors O-Alkylation |

| Electrophile | Alkyl Iodides ( | Alkyl Tosylates, Triflates, Sulfates |

| Base | ||

| Solvent | DMF, DMSO, NMP | Toluene, Ether, Benzene |

| Temperature | Higher ( | Lower ( |

Diagram: Selectivity Mechanism

Caption: Mechanistic divergence in alkylation. N-alkylation is generally preferred for drug stability and metabolic resistance.

Part 3: Experimental Protocols (The "How-To")

Protocol 1: Regioselective Iodination (The Gold Standard)

Objective: Synthesis of 3-methyl-5-iodopyridin-2(1H)-one.

Rationale: N-Iodosuccinimide (NIS) is superior to elemental iodine (

Step-by-Step:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylpyridin-2(1H)-one (1.0 equiv) and Acetonitrile (MeCN) [0.2 M concentration].

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion at room temperature (

). -

Reaction: Stir the reaction mixture at room temperature. Monitor by LC-MS or TLC.

-

Checkpoint: Conversion is usually complete within 2–4 hours. The 3-substituent blocks ortho-iodination, forcing substitution at the para-position (C5) relative to the activating oxygen.

-

-

Quench: Once complete, dilute the mixture with water and add 10% aqueous Sodium Thiosulfate (

) to quench any residual iodine species (indicated by fading of yellow color). -

Isolation:

-

The product often precipitates upon water addition. Filter the solid, wash with water and cold diethyl ether.

-

Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water is typically sufficient.

Yield Expectation: 85–95%.

Protocol 2: N-Alkylation (Maximizing N-Selectivity)

Objective: N-methylation of 3-substituted-5-iodopyridin-2(1H)-one.

Step-by-Step:

-

Charge: Dissolve the 5-iodo intermediate (1.0 equiv) in anhydrous DMF [0.3 M].

-

Base: Add Cesium Carbonate (

) (2.0 equiv).-

Why Cs2CO3? The "Cesium Effect" improves solubility and often enhances N-selectivity over K2CO3 due to looser ion pairing.

-

-

Electrophile: Add Methyl Iodide (MeI) (1.2 equiv) dropwise at

, then allow to warm to RT. -

Reaction: Stir at RT for 2–12 hours.

-

Workup: Pour into ice water. The N-alkylated product is typically a stable solid that can be filtered.

-

Validation: Check NMR. The N-Me signal usually appears around

3.5 ppm. If O-alkylation occurred, the O-Me signal is typically downfield (

Protocol 3: Suzuki-Miyaura Cross-Coupling at C5

Objective: Installing an aryl group at the 5-position.

Step-by-Step:

-

System: Use a microwave vial or pressure tube for best results (excludes

). -

Charge: Add N-alkyl-5-iodopyridin-2-one (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Catalyst: Add

(5 mol%).-

Why this catalyst? The bidentate dppf ligand is robust, resists de-ligation, and works exceptionally well for heteroaryl chlorides/iodides.

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Degas by bubbling Nitrogen for 10 mins.

-

Heat: Heat to

for 4–12 hours (or 1 hour in microwave at -

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography.

Part 4: Data Summary & Troubleshooting

Comparative Yields for C5-Coupling

Based on literature precedents for 3-methyl-5-iodopyridin-2-one derivatives:

| Coupling Partner | Catalyst System | Base/Solvent | Typical Yield | Notes |

| Phenylboronic Acid | 75-85% | Standard conditions. | ||

| 4-Pyridylboronic Acid | 60-70% | Pyridyl boronates are unstable; use excess. | ||

| Terminal Alkyne (Sonogashira) | 80-90% | Excellent reactivity of C5-Iodo. |

Troubleshooting Guide

-

Problem: Low N/O selectivity (Significant O-alkylation).

-

Solution: Switch solvent to DMF or NMP. Use Alkyl Iodides instead of Bromides. Lower the temperature. Avoid Silver salts.

-

-

Problem: De-iodination during Suzuki coupling.

-

Solution: This is "reductive dehalogenation." Reduce reaction temperature. Ensure the solvent is thoroughly degassed (Oxygen promotes this side reaction). Switch to a milder base like

.

-

-

Problem: Starting material insolubility during iodination.

-

Solution: Add small amounts of DMF to the Acetonitrile or heat to

.

-

References

-

Regioselective Iodination Mechanisms: Dutta, U., et al.[1] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[1][2][3] Chemical Communications, 2015.[1]

-

N- vs O-Alkylation Selectivity: Perrin, D. M., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[4] Bioorganic & Medicinal Chemistry Letters, 2013.

-

Suzuki Coupling on Pyridones: Billingsley, K., et al.[5] "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie, 2008.

-

Medicinal Chemistry Applications (Kinase Inhibitors): Li, Y., et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 2022.

-

Pirfenidone Derivative Synthesis: Gao, H., et al. "Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation." European Journal of Medicinal Chemistry, 2018.

Sources

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of the 2-Pyridone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Space of 5-Halo-3-Aminomethyl-2-Pyridone

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The 2-pyridone ring system is a quintessential example of such a structure.[3][4][5] Its unique combination of physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for amides, phenols, and other heterocycles—makes it an exceptionally versatile core for drug design.[1][2][3] Pyridine derivatives, in general, are indispensable in the synthesis of new drug molecules, frequently appearing in kinase inhibitors, agents targeting the central nervous system, and antimicrobials.[6][7]

This guide delves into the specific and highly promising chemical space of the 5-halo-3-aminomethyl-2-pyridone scaffold. This particular substitution pattern represents a strategic convergence of three critical pharmacophoric elements:

-

The 2-Pyridone Core: Provides a rigid, planar anchor that engages in key hydrogen bonding interactions, often mimicking peptide backbones to bind with high affinity to protein targets.

-

The 5-Halogen (F, Cl, Br, I): Serves as a powerful modulating element. It can fine-tune the electronic properties of the ring, enhance binding affinity through halogen bonding, and control lipophilicity, thereby influencing crucial pharmacokinetic parameters like cell permeability and metabolic stability.[6][8]

-

The 3-Aminomethyl Group: Functions as a versatile vector for synthetic elaboration. The primary amine provides a crucial interaction point with target proteins and serves as a synthetic handle for introducing a vast array of substituents, enabling a systematic exploration of the surrounding chemical space to optimize potency and selectivity.[9]

This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of this scaffold's synthesis, characterization, structure-activity relationships (SAR), and strategic application in drug discovery campaigns.

Synthetic Exploration: Accessing the 5-Halo-3-Aminomethyl-2-Pyridone Core

The efficient construction of the target scaffold is paramount for any successful drug discovery program. The synthesis must be robust, scalable, and amenable to diversification. While various methods exist for creating substituted pyridones, including multicomponent reactions (MCRs) which offer high efficiency[3][4], a targeted, multi-step approach is often necessary to achieve the specific 3,5-disubstitution pattern.

The general synthetic logic involves the sequential installation of the required functional groups onto a pre-formed pyridone or pyridine precursor. The causality behind this stepwise approach is control; each step is designed to set the stage for the next, ensuring high regioselectivity and yield.

Caption: A generalized workflow for the synthesis of the target scaffold.

Exemplary Synthetic Protocol: Synthesis of 5-Bromo-3-(aminomethyl)-1H-pyridin-2-one

This protocol illustrates a plausible route, grounded in established chemical transformations. Each step is self-validating through the expected analytical characterization of its product.

Step 1: Bromination of 2-Hydroxypyridine

-

Rationale: To regioselectively install the halogen at the C5 position, which is activated towards electrophilic substitution.

-

To a solution of 2-hydroxypyridine (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash with cold water and dry under vacuum to yield 5-bromo-1H-pyridin-2-one.

-

Validation: Confirm structure by ¹H NMR (disappearance of the C5 proton signal) and Mass Spectrometry (presence of the correct molecular ion with characteristic bromine isotope pattern).

Step 2: Nitration at the C3 Position

-

Rationale: To introduce a functional group at C3 that can be later converted to the aminomethyl group. The pyridone ring requires strong conditions for nitration.

-

Add 5-bromo-1H-pyridin-2-one (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) at 0°C.

-

Stir the mixture at 60°C for 4 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Collect the yellow precipitate by filtration, wash with water until neutral, and dry to obtain 5-bromo-3-nitro-1H-pyridin-2-one.

-

Validation: ¹H NMR will show a shift in the remaining aromatic protons. FT-IR will show characteristic nitro group stretches (~1520 and 1340 cm⁻¹).

Step 3: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an amine, which is a necessary precursor for the final step.

-

Suspend 5-bromo-3-nitro-1H-pyridin-2-one (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and heat the mixture to reflux for 3 hours.

-

Cool the reaction, concentrate under reduced pressure, and basify the residue with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield 3-amino-5-bromo-1H-pyridin-2-one.

-

Validation: Mass Spectrometry will confirm the expected mass change. The disappearance of the nitro group signal in FT-IR is indicative of success.

Step 4: Conversion to Aminomethyl (Hypothetical via a Nitrile Intermediate)

-

This illustrates a common transformation; a direct reduction of a 3-formyl or 3-cyano group would be a more direct and often preferred route if that intermediate is accessible. A more direct approach could involve formylation at C3 followed by reductive amination. However, a robust method could involve converting the 3-amino group to a nitrile via a Sandmeyer reaction, followed by reduction.

-

Diazotization & Cyanation (Sandmeyer): Convert the 3-amino group to a diazonium salt and displace with a cyanide source (e.g., CuCN).

-

Reduction: Reduce the resulting 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile with a suitable reducing agent like H₂ over a Palladium catalyst or LiAlH₄ to yield the final product, 5-bromo-3-(aminomethyl)-1H-pyridin-2-one.

-

Validation: ¹H NMR will show a new signal for the CH₂ group. ¹³C NMR will confirm the presence of an sp³ carbon. High-resolution mass spectrometry will confirm the final molecular formula.

Analytical Characterization: A Self-Validating Workflow

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. A multi-technique approach is essential for the comprehensive characterization of 5-halo-3-aminomethyl-2-pyridone derivatives.[10]

Caption: Standard workflow for analytical characterization.

Key Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Trustworthiness: HPLC provides quantitative data on the purity of the compound, which is critical for ensuring that biological activity data is attributable to the target molecule and not an impurity.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Validation: A pure sample should yield a single major peak, integrating to >95% of the total peak area.

2. NMR Spectroscopy for Structural Elucidation

-

Expertise: NMR is the most powerful tool for definitively determining the molecular structure by mapping the chemical environment of each proton and carbon atom.

-

Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[10][11]

-

¹H NMR: Expect to see distinct signals for the pyridone ring protons (at C4 and C6), the aminomethyl CH₂ protons, and the NH/NH₂ protons (which may be broad or exchangeable).

-

¹³C NMR: Expect signals for the pyridone carbonyl carbon (~160-170 ppm), the aromatic carbons (with the C-Br showing a characteristic shift), and the aliphatic aminomethyl carbon.

-

Validation: The number of signals, their chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure.

3. Mass Spectrometry (MS) for Molecular Weight Verification

-

Expertise: MS provides the exact molecular weight, confirming the elemental composition.

-

Technique: Electrospray Ionization (ESI) is commonly used for these types of polar molecules.

-

Data: The instrument will detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. For bromo- and chloro-derivatives, the characteristic isotopic pattern provides definitive evidence of the halogen's presence.

-

Validation: The observed m/z value must match the calculated molecular weight of the target compound.

The Pharmacological Landscape & Structure-Activity Relationships (SAR)

The 5-halo-3-aminomethyl-2-pyridone scaffold is ripe for exploration against a variety of biological targets, particularly protein kinases, where the 2-pyridone motif is a known and effective hinge-binding element.[3][9] The analysis of its chemical space revolves around understanding how modifications at its key positions influence biological activity.[12]

Key Pillars of SAR

-

The 2-Pyridone Core: This is the anchor. Its N-H and C=O groups typically form two critical hydrogen bonds with the "hinge" region of a kinase active site, mimicking the interaction of the adenine portion of ATP. Its role as a bioisostere allows it to replace other functionalities like amides or phenyl rings while improving properties like solubility.[1][2]

-

The 5-Halo Substituent: This is the "tuning" element.

-

Size & Sterics: Increasing the size from F to Cl to Br can be used to probe steric pockets near the C5 position. A bulky substituent may either provide beneficial interactions or create a steric clash, providing clear SAR data.[13]

-

Electronics: The electronegativity of the halogen withdraws electron density from the ring, modulating the pKa of the pyridone N-H and the basicity of the 3-aminomethyl group.

-

Halogen Bonding: The electropositive sigma-hole on heavier halogens (Cl, Br, I) can form a favorable, non-covalent interaction with an electron-dense atom (like a backbone carbonyl oxygen) on the protein target, significantly enhancing binding affinity.

-

-

The 3-Aminomethyl Group: This is the "exploration" vector.

-

The primary amine itself can form key salt-bridge or hydrogen bond interactions.

-

More importantly, it serves as a point of diversification. Acylation or alkylation of this amine allows for the introduction of a wide array of R-groups that can extend into solvent-exposed regions or probe deeper pockets of the binding site to enhance potency and selectivity. For example, functionalizing the 3-amino group of a related 3-aminopyrid-2-one scaffold was critical for achieving potent inhibition of Interleukin-2 inducible T-cell kinase (Itk).[9]

-

SAR Visualization and Data Summary

Caption: The logic of SAR exploration for the target scaffold.

Table 1: Hypothetical SAR Data for a Kinase Target

| Compound ID | 5-Halogen (X) | 3-Aminomethyl Substituent (R) | Kinase IC₅₀ (nM) | Rationale for Change |

| 1a | Cl | -NH₂ | 500 | Starting Fragment |

| 1b | Br | -NH₂ | 250 | Probing for halogen bond; improved potency. |

| 1c | F | -NH₂ | 800 | Fluorine less favorable; suggests halogen bond or size is important. |

| 2a | Br | -NH-CO-CH₃ | 150 | Simple acylation; modest improvement. |

| 2b | Br | -NH-CO-Ph | 45 | Phenyl group accesses a hydrophobic pocket. |

| 2c | Br | -NH-CO-(p-CF₃-Ph) | 15 | CF₃ group provides additional favorable interactions. |

| 2d | Br | -NH-CH₂-Ph | 300 | Alkylation less effective than acylation; suggests C=O H-bond is key. |

This table illustrates the logical progression of a lead optimization campaign. Decisions are driven by previous results, systematically probing the chemical space around the core.

Application in a Drug Discovery Workflow

The 5-halo-3-aminomethyl-2-pyridone scaffold is ideally suited for both fragment-based lead discovery (FBLD) and lead optimization campaigns. Its relatively low molecular weight allows it to serve as a high-affinity fragment, while its multiple points for diversification make it an excellent lead structure.

Caption: A typical drug discovery campaign utilizing the scaffold.

Trustworthiness in Experimental Design: A Self-Validating System

In a lead optimization campaign, every experiment must be designed to answer a specific question.

-

Hypothesis: "Replacing the 5-chloro with a 5-bromo will improve potency by forming a halogen bond with the backbone carbonyl of residue Y."

-

Experiment: Synthesize and test the 5-bromo analog.

-

Validation:

-

If potency improves, the hypothesis is supported. Co-crystallography of the compound with the target protein would provide definitive proof.

-

If potency decreases or stays the same, the hypothesis is refuted, and an alternative explanation (e.g., steric hindrance) must be considered. This negative result is equally valuable as it refines the SAR model.

-

This iterative "Design-Make-Test-Analyze" cycle, where each step informs the next, is the cornerstone of modern, efficient drug discovery. The pharmacokinetic properties of pyridine derivatives are a critical consideration, as they can influence solubility and bioavailability.[7] Early assessment of properties like metabolic stability is crucial to avoid late-stage failures.[2]

Conclusion and Future Outlook

The 5-halo-3-aminomethyl-2-pyridone represents a privileged chemical space, offering a pre-validated core for engaging with a multitude of protein targets. Its synthetic tractability and the clear, logical roles of its substituents provide a robust platform for generating potent and selective modulators of protein function. The strategic interplay between the pyridone anchor, the halogen tuner, and the aminomethyl explorer allows for a systematic and efficient navigation of the complex landscape of drug-target interactions.

Future exploration of this scaffold will likely involve:

-

Advanced Synthetic Diversification: Employing novel coupling chemistries to attach more complex and diverse functionalities to the aminomethyl position.

-

Computational Modeling: Using in silico methods like FEP (Free Energy Perturbation) to predict the impact of halogen or aminomethyl modifications on binding affinity, thereby prioritizing synthetic efforts.

-

New Therapeutic Areas: Expanding the application of this scaffold beyond kinases to other target classes such as proteases, epigenetic targets, and viral polymerases.

-

Targeted Covalent Inhibitors: Modifying the aminomethyl substituent to include a reactive "warhead" that can form a covalent bond with a nearby nucleophilic residue in the target protein, leading to compounds with enhanced potency and prolonged duration of action.

By leveraging the foundational principles outlined in this guide, research teams can effectively harness the potential of the 5-halo-3-aminomethyl-2-pyridone scaffold to accelerate the discovery of the next generation of innovative medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.

- (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry.

- National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Pyridine. NIH Bookshelf.

- (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin.

- (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Taylor & Francis Online.

- (2013). Pyridones in drug discovery: Recent advances. ResearchGate.

- (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF.

- (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.

- Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.

- (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.

- (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.

- (2011). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. PMC.

- (2005). Structure Activity Relationships. Drug Design Org.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.

- (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.

- (2014). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Publishing.

- (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing.

- (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. PubMed.

- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. PubMed.

-

(2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][6][14]oxazine-1,8-diones. MDPI. Available at:

- (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(Aminomethyl)-5-iodopyridin-2(1H)-one via Borane-Mediated Nitrile Reduction

Abstract

This application note details a robust, chemoselective protocol for the synthesis of 3-(aminomethyl)-5-iodopyridin-2(1H)-one from its 3-cyano precursor, 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile. The methodology utilizes Borane-Tetrahydrofuran (BH₃·THF) to achieve the complete reduction of the nitrile to a primary amine while strictly preserving the labile aryl iodide bond, avoiding the hydrodehalogenation pitfalls common to transition-metal catalysis.

Introduction & Mechanistic Rationale

The reduction of nitriles to primary amines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) [1]. However, when the substrate contains an aryl halide—specifically an aryl iodide, as in 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile—standard reduction methods pose significant chemoselectivity challenges.

-

The Problem with Catalytic Hydrogenation: Traditional methods utilizing palladium on carbon (Pd/C) or Raney Nickel under hydrogen gas frequently result in hydrodehalogenation. The carbon-iodine (C–I) bond is highly susceptible to oxidative addition by transition metals, leading to the rapid formation of des-iodo byproducts.

-

The Borane Advantage: Borane-tetrahydrofuran (BH₃·THF) is an electrophilic reducing agent that preferentially attacks electron-rich functional groups [2]. Because the B–H bond is weakly polarized compared to metal hydrides (like LiAlH₄), it does not readily undergo single-electron transfer or oxidative addition with aryl halides [3]. Consequently, BH₃·THF cleanly reduces the nitrile to an amine via an intermediate imine-borane, leaving the C–I bond entirely intact.

Experimental Design & Causality

The protocol is designed as a self-validating system where each step addresses a specific mechanistic requirement:

-

Reagent Stoichiometry: Nitrile reduction requires a minimum of 1.0 molar equivalent of BH₃ (providing 3 hydrides), but an excess (3.0–4.0 eq.) is utilized here. This causality is driven by the active N–H proton on the pyridone ring, which will rapidly consume one equivalent of hydride to form a borate complex and release H₂ gas.

-

Amine-Borane Cleavage: A critical, often-overlooked causality in borane reductions is the formation of a highly stable amine-borane complex (

) post-reduction. Simple aqueous workup is insufficient to liberate the free amine. The protocol mandates an acidic methanolysis step (HCl in MeOH). Methanol reacts with the boron species to form volatile trimethyl borate (

Comparative Data Presentation

The table below summarizes the expected outcomes of various reduction strategies on 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile, justifying the selection of BH₃·THF.

| Reduction Method | Nitrile Conversion | C–I Bond Preservation | Primary Amine Selectivity | Primary Byproduct |

| BH₃·THF (Reflux) | >95% | Excellent (>98%) | High | None (Clean conversion) |

| Pd/C, H₂ (Ammonia) | >90% | Poor (<10%) | High | 3-(Aminomethyl)pyridin-2(1H)-one |

| Raney Co, H₂ | >85% | Moderate (~50%) | Moderate | Des-iodo amine & Secondary amines |

| LiAlH₄ (THF) | >95% | Poor | Low | Pyridone ring over-reduction |

(Table 1: Chemoselectivity profiling of reduction conditions for 3-cyano-5-iodopyridones).

Visualizations

Chemoselectivity of BH3·THF vs. Pd/C in preserving the aryl iodide during nitrile reduction.

Step-by-Step Methodology

Materials Required:

-

5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq, limiting reagent)

-

Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M in THF (4.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl), 4.0 M in Dioxane or Methanol

-

Nitrogen/Argon manifold

Protocol:

Step 1: Reaction Setup & Reagent Addition

-

Oven-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

-

Suspend 5-iodo-2-oxo-1,2-dihydropyridine-3-carbonitrile (10.0 mmol) in anhydrous THF (40 mL) under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Causality Checkpoint: Slowly add BH₃·THF (1.0 M, 40.0 mL, 40.0 mmol) dropwise via syringe. Observation: Effervescence (H₂ gas) will occur as the borane reacts with the acidic N–H proton of the pyridone ring.

Step 2: Reduction 5. Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. 6. Heat the reaction mixture to a gentle reflux (65 °C) for 4 to 6 hours. 7. Monitor the reaction via LC-MS or TLC. The starting material should be fully consumed, transitioning entirely to the amine-borane intermediate.

Step 3: Quenching and Complex Cleavage 8. Cool the reaction mixture back to 0 °C. 9. Caution: Carefully add anhydrous MeOH (20 mL) dropwise to quench excess borane. Observation: Vigorous gas evolution (H₂) will occur. Stir until effervescence ceases. 10. To break the stable amine-borane complex, add 4.0 M HCl in dioxane/methanol (15 mL). 11. Heat the quenched mixture to reflux (65 °C) for 1 hour. This forces the formation and volatilization of trimethyl borate, liberating the free amine hydrochloride.

Step 4: Isolation 12. Cool the mixture to room temperature and concentrate the solvent in vacuo to approximately one-third of its original volume. 13. Add cold diethyl ether (50 mL) to induce precipitation of the 3-(aminomethyl)-5-iodopyridin-2(1H)-one hydrochloride salt. 14. Filter the precipitate through a Buchner funnel, wash with cold ether (2 × 15 mL), and dry under high vacuum to afford the target compound as a highly pure solid.

Step-by-step workflow for the borane-mediated reduction and subsequent amine-borane cleavage.

References

-

Amine synthesis by nitrile reduction Organic Chemistry Portal URL:[Link]

-

Chemoselective reduction of aromatic nitro compounds using simple borane-THF JRF Global URL:[Link]

-

Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane The Journal of Organic Chemistry - ACS Publications URL:[Link]

Technical Application Note: Optimized Reductive Amination Strategies for 5-Iodo-3-formylpyridin-2(1H)-one

This Application Note provides a comprehensive technical guide for the reductive amination of 5-iodo-3-formylpyridin-2(1H)-one , a critical scaffold in the synthesis of kinase inhibitors (e.g., EZH2, c-Met) and other bioactive heterocycles.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The scaffold 5-iodo-3-formylpyridin-2(1H)-one presents a unique set of synthetic challenges. While the C3-aldehyde offers a versatile handle for diversifying libraries via reductive amination, the molecule's physicochemical properties require specific protocol adjustments:

-

Solubility: The 2-pyridone/2-hydroxypyridine tautomeric framework often leads to poor solubility in standard non-polar solvents (DCM, Toluene), necessitating polar aprotic co-solvents.

-

Chemoselectivity (Iodine Stability): The C5-iodine is a high-value "handle" for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira). Standard catalytic hydrogenation protocols (Pd/C, H2) must be avoided to prevent hydrodehalogenation.

-

Electronic Deactivation: The vinylogous amide nature of the 2-pyridone ring can reduce the electrophilicity of the C3-aldehyde compared to simple benzaldehydes, often requiring acid catalysis or Lewis acid activation.

This guide outlines three validated protocols ranging from the "Gold Standard" (STAB) to methods for sterically hindered amines (Ti-mediated).

Strategic Decision Framework

Select the appropriate protocol based on your amine partner and scale.

Figure 1: Decision tree for selecting the optimal reductive amination condition.

Protocol A: The "Gold Standard" (STAB Method)

Best For: Primary and unhindered secondary alkyl amines. Mechanism: Sodium triacetoxyborohydride (STAB) is less reducing than NaBH4, allowing for the selective reduction of the in situ formed iminium ion without reducing the aldehyde functionality or the C5-iodine.

Materials

-

Substrate: 5-iodo-3-formylpyridin-2(1H)-one (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM. Note: If solubility is poor, add 10-20% DMF.

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology

-

Solubilization: In a dry vial, suspend 5-iodo-3-formylpyridin-2(1H)-one in DCE (0.1 M concentration). If the suspension is thick, add DMF dropwise until a loose slurry or clear solution is obtained.

-

Expert Insight: Pyridones aggregate. Breaking these aggregates is crucial for reaction kinetics.

-

-

Imine Formation: Add the Amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: The solution often clarifies or changes color (yellow/orange) as the imine forms.

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: M+1 = Amine Mass + Substrate Mass - 16).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3 (pH ~8).

-

Extract with DCM/MeOH (9:1) to ensure the polar product is recovered.

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Protocol B: Titanium-Mediated (For Difficult Amines)

Best For: Weak nucleophiles (anilines), sterically hindered amines, or when Protocol A fails to drive conversion. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Materials

-

Reagent: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH4) (1.0 equiv) Note: NaBH4 is compatible here because the imine is pre-formed.

-

Solvent: THF (anhydrous)

Step-by-Step Methodology

-

Complexation: In a microwave vial or sealed tube, combine the aldehyde and amine (1.2 equiv) in anhydrous THF (0.2 M).

-

Activation: Add Ti(OiPr)4 (1.5 equiv) via syringe under nitrogen.